2-(Thiophen-2-ylsulfonylamino)benzoic acid [2-(3-acetylanilino)-2-oxo-1-phenylethyl] ester
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Overview
Description
2-(thiophen-2-ylsulfonylamino)benzoic acid [2-(3-acetylanilino)-2-oxo-1-phenylethyl] ester is an aromatic ketone.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of related compounds like 2-(2-Phenylethyl)benzoic acid or 2-(thiophen-2-ylethyl)benzoic acid involves steps like Wittig-Horner reaction, hydrolysis, and hydrogenation, achieving yields of approximately 60-64% (Chen Fen-er, 2012).
Applications in Cancer Research
- Thiophene acetyl salicylic acid esters, chemically similar to the queried compound, have shown cytotoxic effects against cancer cell lines, with notable potency against colon cancer cell lines. Positional isomerism plays a crucial role in their pharmacological properties (H. Ünver & Z. Cantürk, 2017).
Cytotoxic Activity
- Arylsulfonamides derived from similar compounds have been evaluated for cytotoxic activity on various human tumor cell lines, although they displayed weak cytotoxicity (Yue Xu et al., 2020).
Study of Molecular Structures
- Research into the molecular structures and packing of thiophene derivatives, including those similar to the queried compound, helps in understanding intermolecular forces and functional group effects in these compounds (A. Bettencourt‐Dias et al., 2005).
Novel Synthesis Methods
- Studies on novel synthesis methods for similar compounds, like α-ketoamide derivatives, have been conducted, revealing the efficiency of certain reagents and methods in producing high purity and yield (A. El‐Faham et al., 2013).
Potential for New Compound Creation
- The use of thiophen-2-yl compounds as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds has been explored, indicating the potential for creating structurally diverse compounds (G. Roman, 2013).
Properties
Molecular Formula |
C27H22N2O6S2 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[2-(3-acetylanilino)-2-oxo-1-phenylethyl] 2-(thiophen-2-ylsulfonylamino)benzoate |
InChI |
InChI=1S/C27H22N2O6S2/c1-18(30)20-11-7-12-21(17-20)28-26(31)25(19-9-3-2-4-10-19)35-27(32)22-13-5-6-14-23(22)29-37(33,34)24-15-8-16-36-24/h2-17,25,29H,1H3,(H,28,31) |
InChI Key |
NXMSBWZPDMYQRQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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